![molecular formula C20H19N5O3S B2728970 1-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide CAS No. 1020975-89-6](/img/structure/B2728970.png)
1-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide is an organic compound characterized by its unique chemical structure involving a triazolopyridazine ring attached to a phenyl group and linked by an ether linkage to an ethyl-methanesulfonamide chain. This structure imparts distinct physical and chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide typically involves multi-step organic synthesis techniques:
Formation of Triazolopyridazine Core: Starting with suitable precursors, the triazolopyridazine core can be synthesized through cyclization reactions under controlled conditions.
Phenyl Group Introduction: The phenyl group can be introduced via palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Ether Linkage Formation: The ether linkage is formed by reacting the triazolopyridazine compound with an appropriate ethyl halide under basic conditions.
Methanesulfonamide Incorporation: Finally, the methanesulfonamide group is introduced through nucleophilic substitution reactions, using reagents like methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial-scale production may employ optimized processes, involving:
High-pressure reactors to enhance reaction rates.
Continuous flow synthesis to ensure consistent product quality.
Advanced purification techniques like chromatography or crystallization to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, using reagents like potassium permanganate or chromium trioxide, leading to products such as carboxylic acids or quinones.
Reduction: Reduction reactions can be performed using agents like hydrogenation (H2 gas with a catalyst) or lithium aluminium hydride (LiAlH4), resulting in the reduction of nitro groups or ketones present in the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the phenyl rings or at positions adjacent to the triazolopyridazine core, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium/carbon (Pd/C) catalyst, Lithium aluminium hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), Strong nucleophiles (e.g., NaOH, NH3)
Major Products Formed
Oxidation: Carboxylic acids, Quinones
Reduction: Amines, Alcohols
Substitution: Halogenated derivatives, Substituted phenyl derivatives
Aplicaciones Científicas De Investigación
1-Phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide finds applications in various scientific fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and novel materials.
Biology: Explored for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Investigated for therapeutic applications, including as a lead compound in drug discovery for targeting specific pathways involved in diseases like cancer or neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The compound exerts its effects through various molecular mechanisms:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, blocking substrate access.
Receptor Binding: It can interact with cell surface receptors, modulating cellular signaling pathways.
Pathway Modulation: It influences biochemical pathways by interacting with key molecules, altering their activity.
Molecular Targets and Pathways Involved
Enzymes: Kinases, Proteases
Receptors: G-protein-coupled receptors (GPCRs), Ion channels
Pathways: Signal transduction, Apoptosis, Inflammation
Comparación Con Compuestos Similares
1-Phenyl-N-(2-(1H-1,2,3-triazol-4-yl)ethyl)methanesulfonamide
1-Phenyl-N-(2-(pyridazin-3-yl)oxyethyl)methanesulfonamide
1-Phenyl-N-(2-(4-phenyl-1,2,4-triazol-3-yl)ethyl)methanesulfonamide
Uniqueness
The presence of the triazolopyridazine core and its unique substitution pattern makes 1-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide distinct, providing it with unique reactivity and potential applications that differ from other compounds in the same class. Its specific structure enables interactions with a unique set of molecular targets, offering potential advantages in research and therapeutic settings.
Hope this serves as a comprehensive overview of your compound. Anything specific that piqued your interest?
Propiedades
IUPAC Name |
1-phenyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c26-29(27,15-16-7-3-1-4-8-16)21-13-14-28-19-12-11-18-22-23-20(25(18)24-19)17-9-5-2-6-10-17/h1-12,21H,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKFMQUWCFMANX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-Bromo-2-(difluoromethyl)phenyl]tetrazole](/img/structure/B2728890.png)
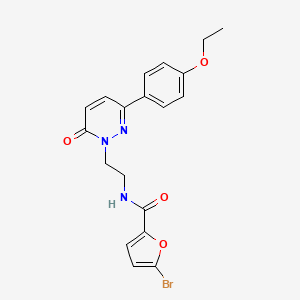
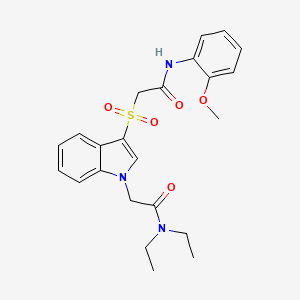
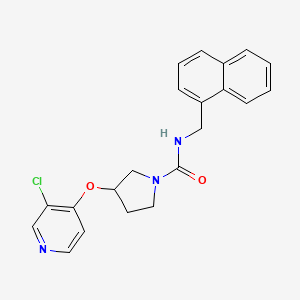
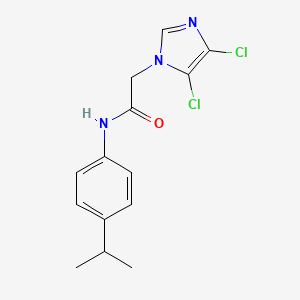
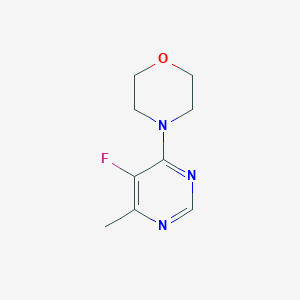
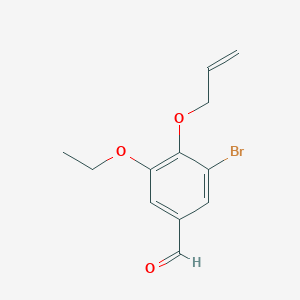
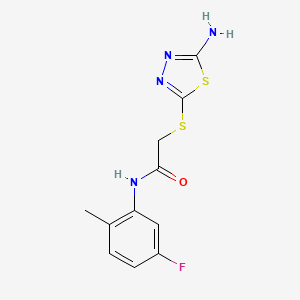
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2728902.png)
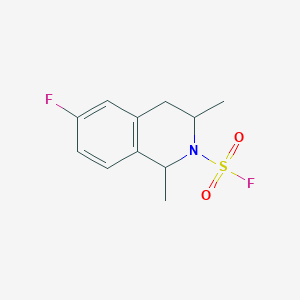
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2728904.png)
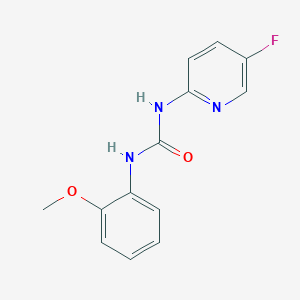
![N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3,5-dimethoxybenzamide](/img/structure/B2728909.png)
